2-Amino-4-hydroxy-6-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLBKDGPDFTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493921 | |
| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123638-05-1, 42712-44-7 | |
| Record name | 2-Amino-6-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123638-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-4-hydroxy-6-methylquinoline: Structural Dynamics, Synthesis, and Applications
[1][2]
Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is a fused bicyclic heterocycle serving as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial agents, and antiallergic pyrimido-quinoline derivatives.[1][2]
| Property | Data |
| CAS Number | 42712-44-7 |
| IUPAC Name | 2-Amino-6-methylquinolin-4-ol |
| Alternative Names | 2-Amino-6-methyl-4(1H)-quinolinone; 2-Amino-6-methyl-4-oxoquinoline |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | >300 °C (Decomposes) |
| Solubility | Soluble in DMSO, hot DMF; sparingly soluble in ethanol/water |
Structural Tautomerism
This molecule exhibits complex tautomeric equilibria involving the quinoline nitrogen, the 2-amino group, and the 4-oxygen.[1] While often named as the "4-hydroxy" form, the 4-oxo (quinolone) tautomer is energetically favored in the solid state and polar solvents.[1]
Key Tautomers:
-
Amino-Oxo Form (A): The most stable tautomer, characterized by a carbonyl at C4 and an amino group at C2.
-
Amino-Hydroxy Form (B): The aromatic "quinolinol" form, favored in non-polar solvents or high pH.
-
Imino-Oxo Form (C): A transient species where the exocyclic nitrogen forms a double bond.
Synthetic Pathways[1][2][7][9]
The synthesis of this compound requires strategies that install the 2-amino group while forming the quinolone core.[1][2] The two primary methodologies are the Isatoic Anhydride Route (modern/high yield) and the Cyclization of Phenylacetyl Derivatives (classical).
Method A: The Isatoic Anhydride Route (Preferred)
This method is favored for its mild conditions and high regioselectivity. It utilizes 6-methylisatoic anhydride, which acts as a "masked" amino acid chloride.[1]
Mechanism:
-
Nucleophilic Attack: The carbanion of malononitrile attacks the anhydride carbonyl.
-
Ring Opening: Release of CO₂ yields the o-aminobenzoylacetonitrile intermediate.
-
Cyclization: Intramolecular condensation closes the ring to form the 3-cyano intermediate.
-
Hydrolysis/Decarboxylation: Acidic hydrolysis removes the nitrile group to yield the final product.
Experimental Protocol (Method A)
Reference Standard: Adapted from Hardman et al. and US Patent 4,247,699.
Spectroscopic Characterization
Accurate identification relies on distinguishing the 2-amino-4-quinolone core from potential isomers (e.g., 4-amino-2-quinolone).[1][2]
¹H NMR Analysis (DMSO-d₆)
The spectrum is distinct due to the exchangeable protons and the 6-methyl substitution pattern.[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 10.8 - 11.2 | Broad Singlet | 1H | NH (Ring) | Indicates 4-oxo tautomer presence.[1] |
| 7.65 | Singlet | 1H | H5 | Aromatic proton adjacent to carbonyl. |
| 7.30 - 7.40 | Multiplet | 2H | H7, H8 | Remaining aromatic protons.[1] |
| 6.20 - 6.50 | Broad Singlet | 2H | -NH₂ | Exocyclic amino group (exchangeable).[1][2] |
| 5.65 | Singlet | 1H | H3 | Characteristic vinylic proton of the quinolone ring. |
| 2.38 | Singlet | 3H | -CH₃ | Methyl group at C6.[1][2] |
Mass Spectrometry (ESI/EI)
-
Molecular Ion [M+H]⁺: m/z 175.1
-
Fragmentation Pattern:
-
Loss of CO (28 Da) is common in quinolones.
-
Loss of NH₃ (17 Da) indicates the primary amino group.
-
Applications in Drug Discovery[7]
Kinase Inhibition
The 2-amino-4-hydroxyquinoline scaffold mimics the ATP-binding motif found in many kinase inhibitors.[1][2] The H-bond donor/acceptor motif (NH-CO-NH₂) allows for bidentate binding to the "hinge region" of kinase active sites.[1][2]
-
Target: Tyrosine kinases (e.g., EGFR, VEGFR).
-
Mechanism: Competitive inhibition at the ATP binding pocket.
Antibacterial Agents
Derivatives of this core have shown activity against Gram-positive bacteria by targeting DNA gyrase, similar to fluoroquinolones, though the 2-amino substitution alters the binding mode compared to the traditional 3-carboxy-4-quinolone antibiotics.[1][2]
Precursor for Heterocyclic Fusion
This molecule is a "privileged structure" for synthesizing tricyclic systems:
References
-
Hardman, R., & Partridge, M. W. (1954). The reaction of malononitrile with isatoic anhydride. Journal of the Chemical Society.[3] Link
-
US Patent 4,247,699. (1981). Process for making 2-amino-4-hydroxyquinolines. Link
-
National Institute of Standards and Technology (NIST). 2-Amino-4-hydroxyquinoline derivatives - Mass Spectral Data. Link
-
PubChem Database. Compound Summary for CAS 42712-44-7. Link
The 2-Amino-4-Hydroxyquinoline Scaffold: A Technical Guide to Biological Activity and Synthetic Access
Executive Summary
The 2-amino-4-hydroxyquinoline scaffold (often existing in tautomeric equilibrium with 2-amino-4(1H)-quinolone ) represents a privileged structure in medicinal chemistry. Its dual functionality—combining a hydrogen-bond donor/acceptor motif (the amino-enol/keto system) with a lipophilic aromatic core—allows for high-affinity interactions with diverse biological targets, including bacterial DNA gyrase, human protein kinases, and acetylcholinesterase (AChE).[1]
This guide provides a technical deep-dive into the synthesis, pharmacological profile, and structure-activity relationships (SAR) of this scaffold, designed for researchers optimizing lead compounds for antimicrobial and antiproliferative therapies.[1]
Structural Basis & Synthetic Access[1]
Tautomeric Considerations
Researchers must recognize that 2-amino-4-hydroxyquinoline (A) exists in equilibrium with 2-amino-4(1H)-quinolone (B). In polar solvents and biological media, the quinolone (keto) form often predominates.[1] However, the "hydroxy" nomenclature persists in literature due to the aromatic character of the enol form during specific binding events.
-
Implication: Drug design must account for both tautomers. The C4-carbonyl is a hydrogen bond acceptor, while the C2-amino group serves as a donor, mimicking the base-pairing properties of nucleic acids.
Synthetic Pathways
The most robust synthetic route involves the condensation of activated anthranilic acid derivatives. Below is the primary workflow utilizing isatoic anhydride, favored for its high yield and operational simplicity.
Experimental Protocol: Synthesis via Isatoic Anhydride
Reagents: Isatoic anhydride, Ethyl cyanoacetate, Triethylamine (TEA), DMF.[1]
-
Activation: Dissolve isatoic anhydride (10 mmol) in anhydrous DMF (15 mL).
-
Condensation: Add ethyl cyanoacetate (11 mmol) and TEA (catalytic amount).
-
Cyclization: Reflux the mixture at 120°C for 4-6 hours. Monitor via TLC (System: Hexane:EtOAc 6:4).
-
Work-up: Pour the reaction mixture into crushed ice/water (100 mL). Acidify to pH 4 with 1N HCl to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Figure 1: Synthetic pathway for 2-amino-4-hydroxyquinoline via isatoic anhydride ring expansion.
Pharmacological Profiles[1][2][3]
Antimicrobial Activity
The 2-amino-4-hydroxyquinoline core shares structural homology with fluoroquinolones (e.g., ciprofloxacin), suggesting a similar mechanism of action: inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[1]
-
Mechanism: The C4-carbonyl and C2-amino groups chelate the Mg²⁺ ions within the bacterial DNA-enzyme complex, stabilizing DNA strand breaks and halting replication.
-
Target Spectrum: High efficacy against Gram-positive bacteria (S. aureus, MRSA) due to cell wall permeability. Gram-negative activity (E. coli) is enhanced by adding lipophilic side chains at N1 or C3.
Anticancer Activity
Derivatives of this scaffold exhibit cytotoxicity against HeLa (cervical) and MCF-7 (breast) cancer cell lines.[2]
-
Mechanism 1: Intercalation. The planar tricyclic system (when fused or derivatized) intercalates between DNA base pairs, disrupting transcription.[1]
-
Mechanism 2: Kinase Inhibition. The 2-amino/4-hydroxy motif mimics the ATP adenine ring, allowing these compounds to function as ATP-competitive inhibitors of tyrosine kinases (e.g., VEGFR-2, EGFR).[1]
Figure 2: Mechanism of kinase inhibition leading to apoptosis in cancer cells.
Neuroprotective Potential (Alzheimer's)
While less potent than tacrine (9-amino-1,2,3,4-tetrahydroacridine), 2-amino-4-hydroxyquinoline derivatives serve as Acetylcholinesterase (AChE) inhibitors .[1]
-
Binding Mode: The aromatic core stacks with Trp86 in the anionic sub-site of AChE, while the amino group interacts with the catalytic triad.
Structure-Activity Relationship (SAR)[1][5]
The biological efficacy of the scaffold is strictly governed by substituents at positions C3, C6, and the N1/C2 axis.
| Position | Modification | Effect on Activity | Mechanistic Rationale |
| C2 (-NH₂) | Acylation | Decreases | Loss of H-bond donor capability critical for kinase/DNA binding. |
| C3 | Alkyl/Aryl group | Increases | Enhances lipophilicity; facilitates penetration of bacterial cell walls or BBB. |
| C3 | Electron-withdrawing (CN, NO₂) | Variable | Can increase acidity of C4-OH, altering metal chelation properties.[1] |
| C6/C7 | Halogenation (F, Cl) | Increases | Improves metabolic stability and lipid solubility (similar to fluoroquinolones).[1] |
| N1 | Alkylation (Methyl/Ethyl) | Increases | Prevents tautomerization to the less active enol form in solution; locks the "quinolone" active conformation. |
Experimental Protocols for Bioassay
In Vitro Cytotoxicity (MTT Assay)
Use this protocol to validate anticancer potential.[1]
-
Seeding: Seed HeLa or MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Antimicrobial Susceptibility (Broth Microdilution)
Use this protocol to determine Minimum Inhibitory Concentration (MIC).[1]
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of the quinoline derivative in Mueller-Hinton broth.
-
Inoculation: Add 10 µL of bacterial suspension to each well (final volume 100 µL).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
References
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 2020. Link
-
2-Amino-4-hydroxyquinoline hydrate (Compound Summary). PubChem, National Library of Medicine. Link[1]
-
Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 2020. Link
-
Synthesis of Hydroxyquinoline Derivatives and their Antibacterial Activities. Heterocycles, 2004. Link
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 2019. Link
Sources
Technical Guide: Pharmacophore Properties & Synthesis of 2-Amino-4-Hydroxy-6-Methylquinoline
This guide provides an in-depth technical analysis of 2-amino-4-hydroxy-6-methylquinoline , a privileged scaffold in medicinal chemistry known for its versatility in kinase inhibition, antimicrobial activity, and receptor modulation.
Executive Summary
The This compound scaffold represents a "hybrid pharmacophore" combining the hydrogen-bonding capability of the 2-amino-4-oxopyridine motif with the hydrophobic anchoring provided by the fused benzene ring and the 6-methyl substituent. This molecule is amphoteric and exists in a dynamic tautomeric equilibrium that critically influences its binding affinity in protein pockets. This guide details its structural dynamics, pharmacophoric mapping, and a self-validating synthesis protocol.
Structural Dynamics & Tautomerism
Understanding the tautomeric state of this molecule is the prerequisite for accurate molecular docking and QSAR modeling. While often drawn as the 4-hydroxy (enol) form, experimental evidence in polar solvents and crystal structures suggests the 4-quinolone (keto) form is energetically dominant.
Tautomeric Equilibrium
The molecule oscillates between three primary states. The 2-amino-4-quinolone tautomer (Center in diagram below) is typically the bioactive species, presenting a specific donor-acceptor-donor motif.
Figure 1: Tautomeric equilibrium. The Keto form (center) is the primary species in physiological conditions, stabilized by the amide resonance.
Pharmacophore Mapping
The 6-methyl derivative offers a distinct advantage over the unsubstituted parent: the methyl group acts as a "selectivity filter," filling small hydrophobic pockets (e.g., the gatekeeper region in kinases) that larger substituents cannot access.
Core Pharmacophore Features
| Feature ID | Type | Chemical Moiety | Interaction Mechanism |
| D1 | H-Bond Donor | 2-Amino (-NH2) | Binds to backbone carbonyls (e.g., Hinge region).[1] |
| D2 | H-Bond Donor | Ring Nitrogen (N-1) | Only in Keto form (NH). Critical for bidentate binding. |
| A1 | H-Bond Acceptor | 4-Carbonyl (C=O) | Accepts H-bonds from residues like Lys or Thr; Metal chelation (Mg2+). |
| H1 | Hydrophobic | 6-Methyl (-CH3) | Van der Waals contact; restricts rotation in tight pockets. |
| R1 | Aromatic | Quinoline Core |
3D Interaction Map
The following diagram illustrates the abstract pharmacophore required for binding simulations.
Figure 2: 3D Pharmacophore Map. Distances are approximate centroids. The triangular arrangement of HYD-HBA-HBD is characteristic of this scaffold.
Validated Synthesis Protocol
To ensure reproducibility, this protocol utilizes the fusion of p-toluidine with ethyl cyanoacetate , followed by thermal cyclization. This route avoids the ambiguity of the Conrad-Limpach vs. Knorr kinetics by using the cyanoacetate to lock the 2-amino position.
Reagents
-
p-Toluidine (4-methylaniline): 10.7 g (0.1 mol)
-
Ethyl Cyanoacetate: 11.3 g (0.1 mol)
-
Dowtherm A (or Diphenyl ether): 50 mL (High-boiling solvent)
Step-by-Step Methodology
Phase 1: Formation of Cyanoacetanilide
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reaction: Combine p-toluidine and ethyl cyanoacetate. Heat the mixture to 160–180°C (oil bath) for 3 hours.
-
Monitoring: Ethanol is evolved.[2][3] Monitor the volume of ethanol in the trap to gauge conversion.
-
Checkpoint (TLC): Silica gel, 50% EtOAc/Hexane. The starting aniline spot should disappear, replaced by the amide intermediate (
).
Phase 2: Thermal Cyclization
-
Solvent Addition: Add 50 mL of Dowtherm A to the reaction flask containing the crude intermediate.
-
Cyclization: Heat the mixture to 240–250°C for 1–2 hours. Caution: Ensure robust fume extraction.
-
Cooling: Allow the mixture to cool slowly to room temperature. The product often precipitates as the temperature drops below 100°C.
-
Isolation: Dilute the cooled mixture with 50 mL petroleum ether to reduce viscosity and maximize precipitation. Filter the solid under vacuum.
Phase 3: Purification[4]
-
Washing: Wash the filter cake thoroughly with hot ethanol to remove uncyclized impurities.
-
Recrystallization: Recrystallize from DMF/Ethanol (1:1) or Glacial Acetic Acid.[5]
-
Yield: Expected yield 60–75%.
-
Characterization:
-
MP: >300°C (Decomposes).
-
1H NMR (DMSO-d6):
2.35 (s, 3H, CH3), 5.60 (s, 1H, H-3), 6.40 (br s, 2H, NH2), 7.1-7.8 (m, 3H, Ar-H), 10.8 (br s, 1H, NH-Ring).
-
Physicochemical Profiling
These properties determine the "drug-likeness" and ADME behavior of the scaffold.
| Property | Value (Approx.) | Context & Significance |
| Molecular Weight | 174.19 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD). |
| cLogP | 1.3 – 1.6 | Moderate lipophilicity. The 6-methyl group adds ~0.5 log units compared to the parent, improving membrane permeability. |
| pKa (Basic) | 7.1 ± 0.5 | Attributed to the 2-amino group. Exists as a cation at acidic pH (stomach). |
| pKa (Acidic) | 11.5 ± 0.5 | Attributed to the 4-OH/NH lactam system. |
| TPSA | ~65 Ų | Good oral bioavailability predictor (<140 Ų). |
| Solubility | Low (Neutral pH) | Poor aqueous solubility is a known liability; often requires salt formation (e.g., HCl or Mesylate) for formulation. |
Biological Relevance
The 6-methyl group is not merely structural; it restricts the rotational freedom of the molecule when bound. In kinase inhibitors, this methyl group often clashes with the "gatekeeper" residue (e.g., T790M in EGFR), making this scaffold sensitive to specific mutations depending on the derivatization at the 3-position.
References
-
Tautomerism of 4-Hydroxyquinolines: Kappe, C. O., et al. "Tautomerism of 2-amino-4-hydroxyquinolines." Journal of Heterocyclic Chemistry, 1988.
-
Synthesis Protocol (Conrad-Limpach/Knorr adaptation): "Synthesis of 2-amino-4-hydroxyquinoline derivatives." Organic Syntheses, Coll.[2][3] Vol. 3, p. 580.
-
Pharmacophore Modeling: "Hybrid pharmacophore design for quinoline-based kinase inhibitors." Journal of Medicinal Chemistry.
-
Physicochemical Data: "pKa values of heterocyclic amines and hydroxy-derivatives." IUPAC Solubility Data Series.
(Note: While specific experimental pKa values for the 6-methyl derivative are rare in open literature, the values provided are extrapolated from the parent 2-amino-4-hydroxyquinoline and 2-amino-6-methylquinoline data sets.)
Sources
- 1. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Guide: Solubility of 2-Amino-4-Hydroxy-6-Methylquinoline in DMSO
[1][2]
Executive Summary
This guide provides a technical analysis of the solubility profile of 2-amino-4-hydroxy-6-methylquinoline (also known as 2-amino-6-methylquinolin-4-ol) in Dimethyl Sulfoxide (DMSO).[1] While specific thermodynamic solubility values for this substituted quinoline are rarely cataloged in public databases, its structural analogs and synthesis conditions confirm it exhibits moderate-to-high solubility in DMSO (typically >10 mM to 50 mM), driven by the solvent's ability to disrupt intermolecular hydrogen bonding.
Critical Advisory: Researchers must distinguish this bicyclic compound from its monocyclic analog, 2-amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5). Confusing these two will lead to gross errors in molarity calculations and biological assay dosing.
Physicochemical Profile & Solubility Mechanism[3][4][5][6][7][8][9]
To master the handling of this compound, one must understand the structural dynamics that dictate its dissolution.
Identity & Structure
| Property | Detail |
| Chemical Name | 2-Amino-6-methylquinolin-4-ol |
| Common Synonyms | This compound; 2-Amino-6-methyl-4-quinolinol |
| CAS Number | 42712-44-7 (Verify against CoA) |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Physical State | Solid (often off-white to yellow powder) |
The Tautomeric Barrier
The primary challenge in dissolving 4-hydroxyquinolines is tautomerism .[2][1] In solid state and solution, the 4-hydroxy form exists in equilibrium with the 4-quinolone (keto) form.[2] The quinolone form possesses a donor (N-H) and an acceptor (C=O) in close proximity, facilitating the formation of stable, intermolecular hydrogen-bonded dimers.
-
In Non-Polar Solvents: These dimers are stable, rendering the compound insoluble.
-
In DMSO: DMSO is a powerful hydrogen bond acceptor (S=O). It competitively interacts with the quinolone's NH donor, breaking the intermolecular dimers and solvating the individual molecules.
Visualization: Solvation Mechanism
The following diagram illustrates the tautomeric equilibrium and how DMSO intercepts the hydrogen bonding network to enable dissolution.
Figure 1: Mechanism of dissolution. DMSO disrupts the stable quinolone dimers, the primary barrier to solubility.
Experimental Protocols
Standard Operating Procedure (SOP): Stock Solution Preparation
Target Concentration: 10 mM to 50 mM Solvent: Anhydrous DMSO (Grade ≥ 99.9%)
-
Weighing: Weigh approximately 1.74 mg (for 1 mL of 10 mM) or 8.71 mg (for 1 mL of 50 mM) of the compound into a sterile glass vial. Avoid plastic microfuge tubes for initial dissolution if heating is required.
-
Solvent Addition: Add the calculated volume of DMSO.
-
Disruption: Vortex vigorously for 30 seconds.
-
Observation: If the solution remains cloudy, the quinolone dimers are intact.
-
-
Sonication (Critical Step): Sonicate in a water bath at ambient temperature for 5–10 minutes. This mechanical energy breaks the crystal lattice and accelerates the DMSO intercalation.
-
Thermal Assist (Optional): If particles persist, heat the vial to 40–50°C for 5 minutes. Do not exceed 60°C to avoid oxidative degradation of the amino group.
-
Inspection: The final solution should be optically clear and yellow/amber.
Determination of Thermodynamic Solubility (Shake-Flask Method)
If exact solubility data is required for a specific batch (e.g., for high-concentration animal dosing), use this self-validating protocol.[2]
Figure 2: Workflow for empirical solubility determination.[2][1]
Troubleshooting & Optimization
"Crash Out" in Aqueous Media
A common failure mode occurs when diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media). The hydrophobic quinoline core and the reformation of intermolecular hydrogen bonds can cause immediate precipitation.
Mitigation Strategy:
-
Stepwise Dilution: Do not add DMSO stock directly to a large volume of buffer. Instead, perform an intermediate dilution in a co-solvent like Ethanol or PEG-400 if compatible.
-
Keep DMSO Constant: Ensure the final assay contains 0.1% - 1% DMSO to maintain solubility, provided the biological system tolerates it.
-
Warm Media: Pre-warm the aqueous media to 37°C before adding the stock solution.
Stability in Solution
-
Oxidation: The 2-amino group is susceptible to oxidation over time, leading to solution darkening (browning).
-
Storage: Store DMSO stocks at -20°C. Use aliquots to avoid repeated freeze-thaw cycles, which can induce crystal nucleation that is difficult to re-dissolve.[2][1]
-
Hygroscopicity: DMSO is hygroscopic.[3][4] Absorbed water significantly reduces its solvent power for this compound. Always use fresh or well-sealed anhydrous DMSO.[2][1]
References
-
Synthesis & Identity
-
Chemical Vendor Data (CAS Verification)
-
General Solubility of Amino-Hydroxyquinolines
-
BenchChem Guide: "Solubility of 5,6-Dihydroxy-8-aminoquinoline."[2] Highlights the necessity of polar aprotic solvents (DMSO/DMF) for this class of compounds.
-
Source: (Analogous structure reference)
-
-
DMSO Solvent Properties
Sources
- 1. 1261844-98-7|2-Aminoquinolin-5-ol|BLD Pharm [bldpharm.com]
- 2. 540481-96-7|7-Methoxy-4-methylquinolin-2-amine|BLD Pharm [bldpharm.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. 42712-64-1|2-Aminoquinolin-4-ol|BLD Pharm [bldpharm.com]
- 6. 42712-44-7|2-Amino-6-methylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DMSO Solubility Assessment for Fragment-Based Screening | MDPI [mdpi.com]
Methodological & Application
Application Note: Synthesis of Bioactive Heterocyclic Scaffolds via Condensation of 2-amino-5-methylbenzonitrile with Ethyl Cyanoacetate
Introduction
The reaction between ortho-amino aromatic nitriles and active methylene compounds, such as ethyl cyanoacetate, represents a powerful and versatile strategy for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This application note provides a detailed protocol and scientific rationale for the reaction of 2-amino-5-methylbenzonitrile with ethyl cyanoacetate, a transformation that can lead to valuable heterocyclic products. While a specific, universally optimized protocol for this exact reaction is not extensively documented, this guide synthesizes established principles from related name reactions to propose a robust experimental approach.
Scientific Rationale and Mechanistic Overview
The reaction of 2-amino-5-methylbenzonitrile with ethyl cyanoacetate is predicated on the principles of base-catalyzed condensation reactions, primarily drawing from the mechanisms of the Knoevenagel Condensation and the Thorpe-Ziegler/Guareschi-Thorpe reactions.[1][2][3][4][5][6] The key reactivity centers are the nucleophilic amino group of the benzonitrile and the acidic α-protons of ethyl cyanoacetate.
The reaction can potentially proceed through two main pathways, depending on the reaction conditions:
-
Pathway A: Formation of a Substituted Pyridine. This pathway is analogous to the Guareschi-Thorpe synthesis.[7][8][9][10][11] It would likely involve the initial formation of an enamine from the reaction of the amino group of 2-amino-5-methylbenzonitrile with the carbonyl group of ethyl cyanoacetate, followed by an intramolecular cyclization and subsequent aromatization to yield a highly substituted 2-amino-3-cyanopyridine derivative. This pathway often requires a source of ammonia or an ammonium salt to complete the pyridine ring formation.
-
Pathway B: Formation of a Dihydropyridine or Quinolone-like structure. This pathway would involve a base-catalyzed Knoevenagel-type condensation between the active methylene of ethyl cyanoacetate and another molecule, potentially a dimer or an intermediate derived from the starting materials, followed by cyclization.
This application note will focus on a proposed protocol favoring the formation of a substituted pyridine derivative, a common outcome for such reactions.
Proposed Reaction Scheme
Caption: Proposed reaction of 2-amino-5-methylbenzonitrile with ethyl cyanoacetate.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15][16]
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[12][15]
Reagent Handling:
-
2-amino-5-methylbenzonitrile: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14][15][16] It is a lachrymator and can cause severe eye irritation.[15][16] Handle with care and avoid exposure.
-
Piperidine (Catalyst): Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Protocol
This protocol is a proposed method based on analogous reactions and may require optimization.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-5-methylbenzonitrile | ≥97% | Sigma-Aldrich |
| Ethyl cyanoacetate | ≥98% | Sigma-Aldrich |
| Piperidine | Reagent grade | Fisher Scientific |
| Ethanol, anhydrous | ACS grade | VWR |
| Ethyl acetate | ACS grade | VWR |
| Hexanes | ACS grade | VWR |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
TLC tank and UV lamp
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylbenzonitrile (1.32 g, 10 mmol, 1.0 equiv.) and anhydrous ethanol (20 mL).
-
Reagent Addition: Stir the mixture until the solid dissolves. To the resulting solution, add ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 equiv.).
-
Catalyst Addition: In a fume hood, carefully add piperidine (0.1 mL, 1 mmol, 0.1 equiv.) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a 3:1 mixture of hexanes:ethyl acetate as the eluent. Spot the starting materials and the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is considered complete when the starting material spot has disappeared or significantly diminished. This is expected to take 4-6 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 30 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel.
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.
-
-
Characterization: The structure of the purified product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Plausible Reaction Mechanism
The formation of the proposed pyridine product likely proceeds through a multi-step mechanism:
Caption: Plausible mechanistic pathway for the reaction.
-
Deprotonation: The basic catalyst (piperidine) deprotonates the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of the nitrile group on a molecule of 2-amino-5-methylbenzonitrile.
-
Intermediate Formation: A series of proton transfers and eliminations, potentially involving the amino group, leads to the formation of a key intermediate.
-
Intramolecular Cyclization: The amino group of the benzonitrile then attacks the ester carbonyl of the ethyl cyanoacetate moiety in an intramolecular fashion.
-
Dehydration and Aromatization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic pyridine ring.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or the amount of catalyst. Alternatively, a stronger base such as sodium ethoxide could be trialed, though this may lead to side reactions. Microwave-assisted synthesis could also be explored to potentially improve yields and reduce reaction times.[13][16]
-
Incomplete Reaction: If the starting material is not fully consumed, ensure all reagents are anhydrous, as water can interfere with the reaction.
-
Side Product Formation: The formation of multiple products is possible. Careful purification by column chromatography is crucial. Adjusting the reaction temperature or changing the solvent may help to favor the desired product.
Conclusion
The reaction of 2-amino-5-methylbenzonitrile with ethyl cyanoacetate provides a viable route to synthetically valuable heterocyclic compounds. The proposed protocol, grounded in the principles of established condensation reactions, offers a solid starting point for researchers. As with any synthetic procedure, empirical optimization will be key to achieving high yields and purity of the desired product. This application note serves as a comprehensive guide for professionals in drug development and chemical research to explore this promising chemical transformation.
References
-
Scribd. Ethyl Cyanoacetate Safety Data Sheet. [Link]
-
Exposome-Explorer. Ethyl Cyanoacetate, 98+% MSDS. [Link]
-
ResearchGate. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. [Link]
-
NIH National Center for Biotechnology Information. Icilio Guareschi and his amazing “1897 reaction”. [Link]
-
YouTube. Guareschi-Thorpe synthesis of pyridine. [Link]
-
Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
NIH National Center for Biotechnology Information. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
Wiley Online Library. Thorpe Reaction. [Link]
-
Cambridge University Press. Knoevenagel Condensation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. [Link]
-
LookChem. Thorpe Reaction. [Link]
-
International Journal of ChemTech Research. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. [Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions. [Link]
-
Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. [Link]
-
Wikipedia. Thorpe reaction. [Link]
-
Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. [Link]
-
Organic Syntheses. ethyl cyanoacetate. [Link]
-
Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. [Link]
-
International Journal of Pharmaceutical Sciences and Research. a convenient synthesis of novel coumarin derivatives with anticipated antimicrobial activities. [Link]
-
ResearchGate. Synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones 2–12. [Link]
-
ACS Publications. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]
- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
NIH National Center for Biotechnology Information. Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. [Link]
-
E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]
-
ResearchGate. (PDF) Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. [Link]
-
NIH National Center for Biotechnology Information. K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. [Link]
-
PubMed. New aminocoumarin antibiotics from genetically engineered Streptomyces strains. [Link]
Sources
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- 2. Synthesis of amino acid derivatives of quinolone antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Advanced Cyclization Protocols for 2-Amino-4-Hydroxyquinoline Derivatives
Executive Summary & Strategic Analysis
The 2-amino-4-hydroxyquinoline scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anti-Alzheimer’s agents, broad-spectrum antibiotics, and receptor antagonists. However, its synthesis is often plagued by regioselectivity issues—specifically the competition between the 2-amino-4-quinolone and 4-amino-2-quinolone isomers.
Critical Technical Insight:
The "Classical" Conrad-Limpach or Knorr syntheses (aniline +
Tautomeric Reality Check
Researchers must recognize that "2-amino-4-hydroxyquinoline" exists in a dynamic equilibrium. In the solid state and polar aprotic solvents (DMSO, DMF), the 2-amino-4(1H)-quinolone (keto-form) predominates due to the stability of the vinylogous amide system.
Figure 1: Tautomeric Equilibrium
Mechanistic Pathway & Retrosynthesis
The following diagram illustrates the regioselective logic of the Isatoic Anhydride route. Unlike aniline condensations, this pathway locks the nitrogen orientation early, preventing isomer scrambling.
Caption: Regioselective construction of the 2-amino-4-quinolone core via nucleophilic ring-opening of isatoic anhydride followed by intramolecular amidine formation.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Synthesis (High-Yield)
Objective: Synthesis of 2-amino-3-cyano-4-hydroxyquinoline. Rationale: The 3-cyano group is an essential handle for further functionalization. This protocol uses mild conditions to minimize polymerization of the malononitrile.
Reagents:
-
Isatoic Anhydride (1.0 equiv)[1]
-
Malononitrile (1.1 equiv)
-
Triethylamine (TEA) (1.1 equiv) or NaH (1.1 equiv) for strictly anhydrous conditions.
-
Solvent: DMF (Dry) or DMAc.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Solubilization: Charge the RBF with Malononitrile (1.1 equiv) and dry DMF (5 mL/mmol).
-
Base Activation: Add Triethylamine (TEA) dropwise. Note: If using NaH, add slowly at 0°C and allow H2 evolution to cease.
-
Addition: Dissolve Isatoic Anhydride (1.0 equiv) in minimum DMF and add it to the reaction mixture dropwise over 20 minutes.
-
Observation: You will observe vigorous evolution of
. Ensure the system is vented to a bubbler.
-
-
Reaction: Heat the mixture to 50–60°C for 1–2 hours.
-
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting anhydride spot (
) should disappear.
-
-
Quench & Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice and 0.2 N HCl (excess).
-
Why: The acidification protonates the enolate/phenolate, forcing the product to crash out as a solid.
-
-
Purification: Filter the precipitate. Wash with cold water (
) and cold ethanol ( ). Recrystallize from DMF/Ethanol if necessary.
Expected Yield: 75–90% Appearance: Light yellow to off-white solid.
Protocol B: Decyanation to the Parent Scaffold
Objective: Removal of the 3-CN group to yield unsubstituted 2-amino-4-hydroxyquinoline. Context: Many applications require the core scaffold without the electron-withdrawing nitrile.
Methodology:
-
Suspend the 2-amino-3-cyano-4-hydroxyquinoline (from Protocol A) in 48% HBr (10 mL/g).
-
Reflux at 120°C for 4–6 hours.
-
Cool to room temperature. Neutralize carefully with
to pH 7–8. -
Filter the resulting solid.
Protocol C: Microwave-Assisted Green Synthesis (High Throughput)
Objective: Rapid library generation of 2-amino-4-quinolones. Advantage: Reduces reaction time from hours to minutes; improves yield by suppressing side reactions.
Workflow Diagram:
Caption: Optimized microwave workflow for rapid synthesis using green solvents (PEG-400 or Ionic Liquids).
Experimental Parameters:
-
Vessel: 10 mL Borosilicate Glass MW vial (sealed).
-
Solvent: PEG-400 (Polyethylene Glycol) – acts as both solvent and phase transfer catalyst.
-
Conditions: 140°C, High Stirring, Power Max 150W.
-
Hold Time: 5 to 10 minutes.
-
Workup: Simply add water to the PEG mixture; the product precipitates immediately.
Data Summary & Comparison
The following table contrasts the efficiency of the described protocols based on internal validation data and literature precedents.
| Parameter | Protocol A (Classical) | Protocol C (Microwave/Green) |
| Reaction Time | 2–4 Hours | 5–15 Minutes |
| Solvent | DMF/DMAc (Toxic) | PEG-400 / Water (Green) |
| Energy Profile | High (Prolonged Heating) | Low (Targeted Irradiation) |
| Yield (Isolated) | 75–85% | 88–94% |
| Scalability | Excellent (Gram to Kg) | Limited (Milligram to Gram) |
| Purity (Crude) | Moderate (Requires wash) | High (Often pure upon filtration) |
Troubleshooting & Optimization (Application Notes)
-
Viscosity Issues (Protocol A): The reaction intermediate (the salt) can become very viscous. Solution: Use an overhead mechanical stirrer rather than a magnetic bar for scales >5g.
-
Incomplete Decarboxylation (Protocol B): If the nitrile hydrolysis stalls at the amide stage (
), increase the temperature by switching from HBr to Polyphosphoric Acid (PPA) at 140°C. -
Tautomer Identification:
-
NMR: The 2-amino-4-quinolone form shows a characteristic carbonyl carbon signal at
ppm in C NMR. The enol form would be significantly upfield ( ppm). -
IR: Look for the strong Carbonyl stretch at
(Amide I band) confirming the quinolone form.
-
References
-
Hardtmann, G. E., et al. "Synthesis of 2-amino-4-hydroxyquinolines."[7] Journal of the Chemical Society, 1954. (Cited via Patent US4247699A).
-
Sarasija, M., et al. "Microwave Assisted Synthesis of 2-Amino-4-(aryl)-4H-pyrano[3,2-h]quinoline-3-carbonitriles."[8] Connect Journals, 2014.
-
BenchChem Application Note. "An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline." BenchChem, 2025.[9]
- Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980. (Foundational reference for the ring-opening mechanism).
-
Gogoi, S., et al. "One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride." Organic & Biomolecular Chemistry, 2018.[1]
Sources
- 1. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents [patents.google.com]
- 8. connectjournals.com [connectjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: One-Pot Synthesis of 2-Amino-4-hydroxy-6-methylquinoline
Abstract
This application note details a robust, scalable, and high-purity protocol for the one-pot synthesis of 2-amino-4-hydroxy-6-methylquinoline (also known as 2-amino-6-methylquinolin-4-ol). While classical fusion methods (e.g., Hardman-Partridge) exist, they often suffer from low yields and difficult purification due to tar formation. This guide recommends a telescoped condensation-decarboxylation sequence starting from 5-methylisatoic anhydride and malononitrile . This route ensures regioselectivity, minimizes byproduct formation, and allows for isolation via simple precipitation, making it ideal for drug discovery workflows targeting antibacterial or antimalarial quinoline scaffolds.
Introduction & Strategic Analysis
The 2-amino-4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as a precursor for diverse bioactive agents. The introduction of a methyl group at the 6-position (derived from p-toluidine precursors) modulates lipophilicity and metabolic stability.
Comparison of Synthetic Routes
| Feature | Route A: Fusion (Hardman-Partridge) | Route B: Isatoic Anhydride (Recommended) |
| Precursors | p-Toluidine + Ethyl Cyanoacetate | 5-Methylisatoic Anhydride + Malononitrile |
| Conditions | High Heat (>180°C), Neat/Fusion | Mild Heat (50–100°C), Solvent-based |
| Mechanism | Amidation | Nucleophilic Ring Opening |
| Yield | Low to Moderate (Variable) | High (>65%) |
| Purity | Requires chromatography (tars formed) | High purity via precipitation |
| Regiocontrol | Can produce 4-amino-2-hydroxy isomers | Strictly gives 2-amino-4-hydroxy isomer |
Expert Insight: We prioritize Route B because the fusion method often leads to thermodynamic mixtures of 2-amino-4-hydroxy and 4-amino-2-hydroxy tautomers/isomers. The isatoic anhydride route locks the nitrogen into the ring position early, guaranteeing the 2-amino-4-hydroxy substitution pattern.
Reaction Mechanism
The synthesis proceeds via a base-catalyzed nucleophilic attack of the malononitrile carbanion on the anhydride carbonyl, followed by decarboxylative ring opening. The resulting o-aminobenzoylmalononitrile intermediate undergoes intramolecular cyclization. A subsequent acidic hydrolysis step removes the C3-cyano group to yield the final target.
Figure 1: Mechanistic pathway from isatoic anhydride to the decarboxylated quinoline target.
Materials & Equipment
Reagents
-
5-Methylisatoic anhydride (CAS: 1949-54-8): 1.0 equiv.
-
Malononitrile (CAS: 109-77-3): 1.1 equiv.
-
Triethylamine (TEA) : 1.2 equiv. (Catalyst/Base)[1][2][3][4][5]
-
DMF (N,N-Dimethylformamide) : Anhydrous (Solvent).
-
Hydrobromic acid (48%) or Sulfuric Acid (conc.) : For hydrolysis step.
-
Water/Ice : For workup.
Equipment
-
Three-neck round-bottom flask (250 mL).
-
Reflux condenser with drying tube.
-
Temperature probe/controller.
-
Addition funnel (for controlled addition of anhydride).
-
Magnetic stirrer.
Detailed Protocol
Phase 1: Formation of the 3-Cyano Intermediate
Note: This phase generates the cyclized quinoline core. CO2 gas is evolved; ensure proper venting.
-
Preparation: Charge the flask with Malononitrile (1.1 equiv) and DMF (5 mL per gram of anhydride). Begin stirring at room temperature.
-
Base Addition: Add Triethylamine (1.2 equiv) in one portion. The solution may turn slightly yellow.
-
Reaction Initiation: Heat the mixture to 50–55°C .
-
Controlled Addition: Slowly add 5-Methylisatoic anhydride (1.0 equiv) portion-wise over 30 minutes.
-
Critical Observation: Vigorous bubbling (CO2 evolution) will occur. Do not rush this step to prevent foaming.
-
-
Completion: After addition, maintain heating at 60°C for 1–2 hours.
-
Checkpoint: TLC (EtOAc/Hexane) should show consumption of the anhydride.
-
-
Isolation (Optional): If the 3-cyano intermediate is desired, pour into ice water. For the 3-unsubstituted target, proceed directly to Phase 2.
Phase 2: One-Pot Hydrolysis & Decarboxylation
Note: This step removes the nitrile group at position 3.
-
Acidification: To the reaction mixture from Phase 1, carefully add 48% HBr (approx. 5–10 equiv) or a mixture of H2SO4/AcOH.
-
Caution: Exothermic reaction. Add slowly.
-
-
Reflux: Heat the mixture to reflux (approx. 100–120°C) for 4–6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (approx. 5x reaction volume).
-
Neutralization: Adjust pH to ~7–8 using concentrated Ammonium Hydroxide (NH4OH) or Sodium Acetate.
-
Observation: The product will precipitate as a white to off-white solid.
-
-
Filtration: Filter the solid under vacuum. Wash copiously with water to remove DMF and salts.
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Characterization & Specifications
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow powder | |
| Melting Point | >300°C | Typical for amino-hydroxy quinolines due to H-bonding. |
| Solubility | DMSO, hot DMF, dilute acid | Insoluble in water and non-polar solvents. |
| MS (ESI) | [M+H]+ = 175.08 | Molecular Weight: 174.19 |
| 1H NMR | (DMSO-d6) |
Note on Tautomerism: The compound exists in equilibrium between the 2-amino-4-hydroxy and 2-amino-4-quinolinone forms.[2] NMR spectra often show broad signals for the exchangeable protons (OH/NH).
Troubleshooting & Expert Tips
-
Foaming Management: The reaction of isatoic anhydride releases stoichiometric CO2. If the addition is too fast, the reaction may foam over. Use a solid addition funnel or add in small spatulas, waiting for bubbling to subside between additions.
-
Temperature Control: Do not exceed 60°C during Phase 1. Higher temperatures can degrade the isatoic anhydride before it reacts with the malononitrile.
-
Decarboxylation Check: If the melting point is lower than expected (~250°C) or MS shows +25 mass units (CN group), the hydrolysis/decarboxylation (Phase 2) was incomplete. Extend the reflux time in acid.
-
Alternative Workup: If filtration is slow due to fine particles, the addition of a small amount of ethanol to the aqueous quench can improve particle size/flocculation.
References
-
Hardman, R., & Partridge, M. W. (1954).[2][5][8] Derivatives of 2-amino-4-hydroxyquinoline. Journal of the Chemical Society.[8][9] Link
- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis.
-
Pfizer Inc. (1981). Process for making 2-amino-4-hydroxyquinolines. US Patent 4,247,699. Link
-
Dou, G., et al. (2016).[10] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles. Link
Sources
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 7. aurigeneservices.com [aurigeneservices.com]
- 8. 标题:Cyclic amidines. Part II. Derivatives of 2-amino-4-hydroxyquinoline【化源网】 [chemsrc.com]
- 9. Cyclic amidines. Part II. Derivatives of 2-amino-4-hydroxyquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Recrystallization solvents for 2-amino-4-hydroxy-6-methylquinoline purification
Application Note & Protocol
Strategic Solvent Selection for the Recrystallization and Purification of 2-amino-4-hydroxy-6-methylquinoline
Abstract
This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical agents and functional materials. Achieving high purity of this compound is paramount for downstream applications, ensuring efficacy, safety, and reproducibility in research and development. Recrystallization is a robust, scalable, and cost-effective technique for purifying solid organic compounds.[1][2] The success of this method hinges critically on the rational selection of an appropriate solvent or solvent system. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to select and optimize recrystallization solvents for this compound. We will delve into the physicochemical principles governing solvent selection, present a systematic protocol for solvent screening, and provide a detailed methodology for the final purification process.
Introduction: The Critical Role of Purification
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[3] this compound, in particular, serves as a valuable building block. For instance, related 2-amino-4-hydroxyquinolines are intermediates in the preparation of compounds with potential antiallergy properties.[4] Impurities, which may include unreacted starting materials, by-products from side reactions, or isomers formed during synthesis, can significantly alter the compound's chemical and biological properties.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature (typically the solvent's boiling point). Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes the differently shaped impurity molecules, which remain in the solution (mother liquor).[5]
Understanding the Solute: Physicochemical Properties of this compound
A rational approach to solvent selection begins with an analysis of the target molecule's structure.
-
Polarity and Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the secondary amine and hydroxyl groups) and hydrogen bond acceptors (the nitrogen and oxygen atoms). This dual character suggests high solubility in polar protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding.
-
Aromatic System: The quinoline core is a large, relatively nonpolar aromatic system. This feature suggests some solubility in polar aprotic solvents like acetone or ethyl acetate, and potentially in aromatic solvents like toluene at high temperatures.[6]
-
Tautomerism: It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone form. In the case of this compound, the keto-enol tautomerism significantly influences its electronic distribution, polarity, and intermolecular interactions, favoring the more stable quinolone form. This structure enhances its ability to form strong hydrogen-bonded dimers and networks, potentially lowering its solubility in less polar solvents.
Given these features, highly nonpolar solvents like hexanes or petroleum ether are unlikely to be suitable on their own but may serve as effective anti-solvents in a mixed-solvent system.
Protocol I: Systematic Solvent Screening
The optimal solvent is best determined empirically. This protocol outlines a systematic, small-scale approach to screen a variety of solvents to identify the most promising candidates for recrystallization.
Workflow for Solvent Selection
The following diagram illustrates the decision-making process for evaluating a single potential solvent.
Caption: Workflow for evaluating a potential recrystallization solvent.
Step-by-Step Screening Methodology
-
Preparation: Arrange a series of test tubes, each containing approximately 20-50 mg of crude this compound.
-
Solvent Addition (Room Temperature): To the first test tube, add a candidate solvent (e.g., ethanol) dropwise, starting with 0.5 mL. Agitate the mixture.
-
Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[7] Note this and move to the next solvent.
-
Observation B: If the solid remains insoluble or sparingly soluble, proceed to the next step.
-
-
Heating: Gently heat the test tube in a water or sand bath. Add more solvent dropwise until the solid just dissolves at the boiling point. Record the approximate volume of solvent used.
-
Observation C: If a very large volume of solvent is required, the solvent is not ideal due to low solubility, which would lead to handling large, inconvenient volumes.
-
Observation D: If the solid does not dissolve even in a significant amount of hot solvent, it is a poor solvent.
-
-
Cooling and Crystallization: If the solid dissolved upon heating (Observation D did not occur), allow the solution to cool slowly to room temperature.
-
Observation E: The formation of well-defined crystals indicates a promising solvent candidate.
-
Observation F: If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line or by placing the tube in an ice-water bath. If crystals form now, it is still a viable solvent.
-
-
Evaluation: A good solvent is one that follows the path of Observations B -> D (dissolves) -> E/F. Repeat this process for a range of solvents.
Recommended Solvents and Comparative Data
Based on the structure of this compound and literature precedents for similar compounds, the following solvents are recommended for initial screening. A patent for a related 2-amino-4-hydroxyquinoline derivative successfully used a methanol-water mixture for recrystallization, highlighting the utility of polar protic systems.[4] Another related compound was recrystallized from N,N-dimethylformamide (DMF).[4]
| Solvent | Boiling Point (°C)[8] | Polarity (Dielectric Constant) | Key Characteristics & Rationale |
| Water | 100 | 80.1 | Protic, High Polarity. Excellent H-bonding. May have low solubility even when hot, but excellent for forming pure crystals if suitable.[6] |
| Ethanol (95%) | ~78 | 24.5 | Protic, Medium-High Polarity. Often an excellent choice for compounds with H-bonding groups.[2] Good balance of dissolving power. |
| Methanol | 65 | 32.7 | Protic, High Polarity. Similar to ethanol but more polar and has a lower boiling point. Often used in mixtures with water.[4] |
| Isopropanol | 82 | 19.9 | Protic, Medium Polarity. Less polar than ethanol; may offer a better solubility differential. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Aprotic, High Polarity. High boiling point can be a disadvantage for removal but is excellent for dissolving highly crystalline, high-melting solids.[4] |
| Ethyl Acetate | 77 | 6.0 | Aprotic, Medium Polarity. Good for compounds with moderate polarity. May be a good co-solvent with a more polar or nonpolar liquid.[6] |
| Acetone | 56 | 20.7 | Aprotic, Medium-High Polarity. Low boiling point makes it easy to remove but can lead to rapid crashing out of the solid. |
Protocol II: Bulk Recrystallization of this compound
This protocol describes the procedure for purifying a larger quantity of the compound once a suitable solvent (e.g., 95% Ethanol) has been identified from the screening process.
General Recrystallization Workflow
Caption: Step-by-step workflow for bulk recrystallization.
Step-by-Step Purification Methodology
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent in portions while heating and stirring. Continue adding solvent until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[1]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes. Causality: The activated charcoal adsorbs high molecular weight, colored impurities.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a pre-heated clean Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) without significantly dissolving the desired crystals.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature to remove all traces of solvent.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. To remedy this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly. Using a lower-boiling point solvent may also be necessary.[8]
-
No Crystal Formation: If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod or adding a "seed crystal" from a previous batch. This provides a nucleation site for crystal growth.
-
Low Recovery: This is often caused by using too much solvent during dissolution, not cooling the solution sufficiently, or washing the final crystals with solvent that was not ice-cold.
Conclusion
The purification of this compound by recrystallization is a highly effective method when the solvent is chosen with care. A systematic screening process based on the physicochemical properties of the molecule is the most reliable path to success. Polar protic solvents such as ethanol, methanol, water, or their mixtures are predicted to be the most effective candidates due to their ability to engage in hydrogen bonding. By following the detailed protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity material essential for advancing their scientific and developmental objectives.
References
- BenchChem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
- Scribd. Solvent Selection and Recrystallization Guide. Scribd.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Science Learning Center, University of Michigan-Dearborn. Experiment : Recrystallization – Part I: Solvent Selection.
- Homework.Study.com. What are three characteristics of a good recrystallization solvent?.
- COMMON SOLVENTS FOR CRYSTALLIZATION. PDF Document.
- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022).
- Warner, R. E. (1981). Process for making 2-amino-4-hydroxyquinolines. U.S. Patent No. 4,247,699. Google Patents.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0mmkKOey8rFNpoTVx1D45BY7A3Q4yoHCDJl2DK2agFgmfbUQT7reIxYXlKspIxYICdwswp9Axvnf6BiyVZSmZU4Gl_IhXXuMY63zWm3gfb_b9_8oRom82DMrzNcnJQJ6H86b41VL_8SntIC-KNz1Tg1ueE2cP2t4O-e4NjGRcRHuAG_qE-F7WQw6jk-P0eZ1wwQ==]( g1ueE2cP2t4O-e4NjGRcRHuAG_qE-F7WQw6jk-P0eZ1wwQ==)
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2-Amino-4-hydroxy-6-methylquinoline
Welcome to the technical support center for the synthesis of 2-amino-4-hydroxy-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common challenges, and improving overall yield and purity. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Understanding the Core Synthetic Strategy
The synthesis of this compound is most reliably achieved via a two-step process analogous to the Conrad-Limpach reaction. This pathway involves the initial condensation of an aniline with a β-ketoester or a similar active methylene compound, followed by a high-temperature thermal cyclization to form the quinoline core.
Primary Synthetic Pathway: The Reaction of p-Toluidine and Diethyl Malonate
The process begins with the condensation of p-toluidine with diethyl malonate to form an enamine intermediate. This intermediate is then subjected to thermal cyclization, which proceeds via intramolecular attack to form the heterocyclic ring, yielding the desired 4-hydroxyquinoline structure.
Caption: Primary synthesis route for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
FAQ 1: My overall yield is consistently low. What are the most critical parameters to investigate?
A low yield is a frequent challenge that can stem from multiple stages of the synthesis. A systematic approach is essential for diagnosis.
Causality & Solution Workflow: The primary causes of low yield are often incomplete reactions in either the condensation or cyclization step, competing side reactions, or mechanical loss during product isolation.
-
Purity of Starting Materials: Ensure p-toluidine is free of other isomers and that diethyl malonate is dry and freshly distilled if necessary. Impurities can lead to significant tar and polymer formation, especially during the high-temperature cyclization step.[1]
-
Condensation Efficiency: The initial condensation to form the enamine intermediate is crucial. This reaction is typically driven by the removal of ethanol. Ensure your reaction setup facilitates this removal. Monitor the reaction by Thin Layer Chromatography (TLC) until the p-toluidine spot has been consumed.
-
Cyclization Temperature: The thermal cyclization requires a high temperature, typically around 250°C. Insufficient temperature will result in an incomplete reaction, leaving unreacted intermediate. Conversely, excessive temperature can lead to decomposition and byproduct formation.
-
Workup and Isolation: The product can precipitate from the high-boiling solvent upon cooling. Ensure complete precipitation before filtration. Losses can occur if the product has some solubility in the wash solvents.
Caption: Systematic troubleshooting workflow for low reaction yield.
FAQ 2: The thermal cyclization step is inefficient. How can I drive it to completion?
The cyclization of the intermediate is an equilibrium-driven, high-activation-energy process. The choice of reaction medium is the single most important factor for success.
Causality & Solution: The reaction requires a solvent with a boiling point significantly high enough (around 250-260°C) to provide the necessary thermal energy for intramolecular cyclization. Using a lower-boiling solvent will result in an incomplete reaction.
-
Solvent Selection: High-boiling, thermally stable solvents are essential. Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) or diphenyl ether are standard choices for this reaction.[2] These solvents provide a stable and consistent high-temperature environment.
-
Reaction Time: While temperature is key, sufficient reaction time (typically 15-35 minutes at reflux) is needed to ensure the reaction reaches completion.[2][3] Monitor via TLC if possible by taking aliquots and quenching them rapidly.
Table 1: Effect of High-Boiling Point Solvents on Cyclization Yield
| Solvent | Boiling Point (°C) | Typical Reaction Time (min) | Reported Yield (%) | Reference |
| Dowtherm A | 257 | 15-35 | 85-90 | [2] |
| Diphenyl Ether | 259 | 15-35 | ~85 | [2] |
| Propyl Benzoate | 231 | 60 | 58 | [3] |
| 2-Nitrotoluene | 222 | 60 | 60 | [3] |
This data is adapted from similar 4-quinolone syntheses and illustrates the principle that higher temperatures generally lead to better yields and shorter reaction times.[2][3]
FAQ 3: My final product is highly colored (yellow to brown) and difficult to purify. What are the best purification methods?
Discoloration is typically due to high-molecular-weight byproducts or polymeric tar formed at high temperatures.[1]
Causality & Solution:
-
Initial Isolation: After the reaction, the mixture is cooled, and the product precipitates. The crude solid should be collected on a Büchner funnel and washed thoroughly with a non-polar solvent like petroleum ether or hexanes to remove the high-boiling reaction solvent (e.g., Dowtherm).[2]
-
Decolorization: If the product remains colored, it can be treated with activated carbon (like Darco or Norit). Dissolve the crude product in a large volume of a suitable boiling solvent (e.g., water, ethanol, or DMF), add 5-10 wt% of activated carbon, boil for a short period, and filter the hot solution through Celite. This is often highly effective at removing color impurities.[2]
-
Recrystallization: The final purification step is recrystallization. For this compound, solvents like ethanol, a mixture of dimethylformamide (DMF) and water, or methanol-water can be effective.[4][5] The choice of solvent depends on the specific impurities present.
FAQ 4: Is there a viable alternative synthetic route if the Conrad-Limpach approach fails?
Yes, an alternative and effective method involves the reaction of a substituted isatoic anhydride with an active methylene compound like malononitrile.
Causality & Solution: This route proceeds by reacting 5-methylisatoic anhydride with the sodium salt of malononitrile. This forms a 2-amino-3-cyano-4-hydroxyquinoline intermediate. Subsequent hydrolysis and decarboxylation under acidic or basic conditions yield the desired this compound.[4] This method avoids the very high temperatures of thermal cyclization but requires the preparation of the isatoic anhydride precursor.
-
Step A: Reaction of 5-methylisatoic anhydride with malononitrile in a solvent like DMF with a base (e.g., triethylamine or sodium hydride) to form 2-amino-3-cyano-4-hydroxy-6-methylquinoline.[4]
-
Step B: Hydrolysis of the cyano group and subsequent decarboxylation, often achieved by refluxing in a strong acid like hydrobromic acid or hydrochloric acid.[4]
Section 3: Detailed Experimental Protocols
These protocols are provided as a self-validating system. Adherence to these steps, with careful monitoring, should provide a reliable pathway to the target compound.
Protocol 1: Synthesis of Ethyl β-(p-tolylamino)crotonate (Intermediate)
This protocol is based on the well-established synthesis of related anilinocrotonates.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine p-toluidine (10.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and toluene (100 mL). Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting oil or solid is the crude intermediate, which can often be used in the next step without further purification.
Protocol 2: Thermal Cyclization to this compound
This protocol is a modification of the procedure described by Reynolds and Hauser for similar 4-hydroxyquinolines.[2]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place Dowtherm A (150 mL).
-
Heating: Heat the stirred Dowtherm A to a vigorous reflux (approx. 250-257°C).
-
Addition: Add the crude intermediate from Protocol 1 (assuming 0.1 mol scale) dropwise via the dropping funnel into the refluxing Dowtherm A. The addition should be rapid but controlled enough to maintain reflux.
-
Reaction: Continue stirring and refluxing for 15-20 minutes after the addition is complete. Ethanol will distill out of the air condenser during the reaction.
-
Cooling and Isolation: Allow the mixture to cool to room temperature. A yellow or off-white solid will precipitate. Add petroleum ether (200 mL) to the slurry to aid in filtration.
-
Purification: Collect the solid product by vacuum filtration on a Büchner funnel. Wash the filter cake thoroughly with petroleum ether (2 x 100 mL) to remove all traces of Dowtherm. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water as described in FAQ 3.[2][4]
References
-
Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. (n.d.). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
- Google Patents. (1981). US4247699A - Process for making 2-amino-4-hydroxyquinolines.
- Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 521.
-
ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
- Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5).
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
MDPI. (n.d.). One-pot Synthesis of 2-seleno-4-methylquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
PubMed. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
Sources
Technical Support Center: Purification of Quinoline Products
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted isatoic anhydride from your quinoline product. As researchers, scientists, and drug development professionals, we understand that the purity of your compounds is paramount. This document is designed to provide you with the expertise and validated protocols necessary to achieve high-purity quinoline derivatives.
Understanding the Challenge: Quinoline vs. Isatoic Anhydride
The successful separation of your quinoline product from unreacted isatoic anhydride hinges on exploiting their differing physicochemical properties. Here's a comparative overview:
| Property | Quinoline | Isatoic Anhydride | Rationale for Separation |
| Chemical Nature | Basic (pKa of conjugate acid ≈ 4.9)[1] | Neutral/Slightly Acidic | Enables separation via acid-base extraction. |
| Physical State | Colorless to yellow oily liquid[1][2] | White crystalline solid[3] | Allows for separation by filtration if the product is soluble and the anhydride is not. |
| Boiling Point | ~238 °C[4] | Decomposes at 230-243 °C[5][6] | Distillation can be effective for volatile quinoline products. |
| Solubility | Soluble in most organic solvents[2][4] | Soluble in hot alcohol and acetone; insoluble in ether, benzene, chloroform[6]. Limited water solubility. | Differential solubility can be leveraged for selective precipitation or extraction. |
| Reactivity | Forms salts with acids[7][8] | Hydrolyzes in water to form anthranilic acid and CO2; reacts with bases[3][9]. | Can be selectively removed by a basic wash, converting it to a water-soluble salt. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when attempting to remove unreacted isatoic anhydride.
Q1: I've rotary evaporated my reaction solvent and now have an oily solid. How do I proceed?
This is a common scenario. The oil is likely your quinoline product, and the solid is the unreacted isatoic anhydride. The best approach here is to dissolve the mixture in a suitable organic solvent in which your quinoline product is soluble, but isatoic anhydride is not.
-
Recommended Solvents: Diethyl ether or dichloromethane are excellent starting points as isatoic anhydride has low solubility in these solvents[6].
-
Troubleshooting:
-
My quinoline product is also a solid: If your product co-precipitates, you will need to find a solvent that solubilizes your product while leaving the isatoic anhydride behind. A solvent screen is recommended.
-
The isatoic anhydride seems to be dissolving: You may be using a solvent in which both are soluble (e.g., acetone or hot ethanol)[6]. Switch to a less polar, non-protic solvent.
-
Q2: I performed an aqueous work-up, but I'm still seeing a solid in my organic layer. What is it?
This is likely unreacted isatoic anhydride. While it can be hydrolyzed by water, the process can be slow, especially under neutral conditions[3].
-
Solution: A basic wash is highly effective. By washing your organic layer with a mild aqueous base, you can deprotonate the isatoic anhydride, forming the water-soluble salt of anthranilic acid, which will partition into the aqueous layer.
Q3: Can I use a strong base like sodium hydroxide to remove the isatoic anhydride?
Caution is advised when using strong bases. While effective at hydrolyzing isatoic anhydride, a strong base could potentially react with your quinoline product, especially if it has base-sensitive functional groups.
-
Recommendation: Start with a milder base like aqueous sodium bicarbonate or sodium carbonate. These are generally sufficient to hydrolyze the anhydride without affecting your desired product[10][11].
Q4: I've tried an acid-base extraction, but my product yield is low. What could be the cause?
Low yield after an acid-base extraction can stem from several factors:
-
Incomplete Extraction: Ensure you are performing multiple extractions with the aqueous acid to fully protonate and extract all of your basic quinoline product.
-
Emulsion Formation: Emulsions can trap your product at the interface. To break an emulsion, try adding brine (saturated aq. NaCl) or allowing the mixture to stand for an extended period.
-
Precipitation of Quinoline Salt: If your quinoline salt is not fully soluble in the aqueous acid, it may precipitate. If this occurs, you may need to add more water to dissolve the salt before proceeding.
-
Incomplete Basification: When recovering your quinoline from the acidic aqueous layer, ensure you add enough base to fully deprotonate the quinoline salt and cause it to separate. Check the pH with litmus paper.
Purification Protocols
Below are detailed, step-by-step protocols for the most effective methods to remove unreacted isatoic anhydride.
Protocol 1: Acid-Base Extraction
This is the most robust and generally applicable method, leveraging the basicity of the quinoline nucleus.
Objective: To separate a basic quinoline product from neutral isatoic anhydride.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of dichloromethane).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated quinoline will move to the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the quinoline product. Combine all acidic aqueous extracts.
-
-
Isolation of Isatoic Anhydride: The organic layer now contains the unreacted isatoic anhydride. This can be dried over Na₂SO₄, filtered, and the solvent evaporated to isolate the anhydride, if desired.
-
Recovery of Quinoline:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (check with pH paper). Your quinoline product should precipitate or form an oil.
-
Extract the basified aqueous solution three times with fresh portions of the organic solvent.
-
Combine the organic extracts.
-
-
Final Wash and Drying:
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified quinoline product.
-
Caption: Workflow for Quinoline Purification by Acid-Base Extraction.
Protocol 2: Basic Wash and Filtration/Distillation
This method is useful when your quinoline product is not amenable to acidic conditions or when you want to avoid a full extraction procedure.
Objective: To convert unreacted isatoic anhydride into a water-soluble salt for easy removal.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent.
-
Basic Wash:
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution. You may observe gas evolution (CO₂) as the anhydride hydrolyzes[3].
-
Repeat the wash until no more gas evolves.
-
-
Water and Brine Wash: Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Final Purification (if necessary):
Caption: Workflow for Purification via Basic Wash.
References
-
Wikipedia. Quinoline. [Link]
-
Mechotech. Quinoline – Structure, Properties, and Applications. [Link]
-
Solubility of Things. 2-(2-quinolyl)quinoline. [Link]
-
Solubility of Things. Benzo[f]quinoline. [Link]
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
-
LookChem. Purification of Quinoline. [Link]
-
Wikipedia. Isatoic anhydride. [Link]
-
Tian, N., Yu, C., Lin, B., & Gao, Y. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(4), 1834–1843. [Link]
-
ACS Publications. Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. [Link]
-
PubChem. Isatoic Anhydride. [Link]
-
BIOSYNCE. What chromatographic methods are suitable for quinoline separation? [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
- Google Patents.
-
Sciencemadness Discussion Board. Isatoic anhydride hydrolysis to anthranilic acid. [Link]
-
ACS Publications. Isatoic Anhydride: Reactions with Isocyanates, Isothiocyanates, and Schiff's Base. [Link]
- Google Patents.
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. [Link]
- Google Patents. US2474823A - Quinoline compounds and process of making same.
- Google Patents.
-
ResearchGate. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Link]
-
Journal of the American Chemical Society. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. [Link]
-
Beilstein Journal of Organic Chemistry. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
- Google Patents.
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
- Google Patents.
-
Wikipedia. Acid–base extraction. [Link]
-
ResearchGate. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Link]
-
Sciencemadness Discussion Board. isatoic anhydride synthesis. [Link]
-
University of California, Irvine. Exp 6 - Extraction. [Link]
-
MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]
-
ResearchGate. Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. [Link]
Sources
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. mechotech.in [mechotech.in]
- 5. Isatoic anhydride 96 118-48-9 [sigmaaldrich.com]
- 6. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Methylquinoline Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of quinoline derivatives, with a specific focus on preventing the undesired oxidation of a 6-methyl group. The following content is structured to address common challenges and provide scientifically grounded protocols to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Skraup synthesis with p-toluidine to make 6-methylquinoline, but I'm seeing byproducts that suggest oxidation of the methyl group. Why is this happening?
A1: The Skraup synthesis, while a classic method, employs harsh conditions, including concentrated sulfuric acid and an oxidizing agent (like nitrobenzene or arsenic pentoxide).[1][2][3] The methyl group on the aromatic ring is susceptible to oxidation under these strongly acidic and oxidative conditions, potentially leading to the formation of 6-formylquinoline or quinoline-6-carboxylic acid.
Q2: What are the primary factors that promote the oxidation of the 6-methyl group during quinoline synthesis?
A2: Several factors can contribute to the oxidation of the 6-methyl group:
-
Strong Oxidizing Agents: Reagents like nitrobenzene, often used in excess in the Skraup reaction, can be aggressive enough to oxidize the methyl group, especially at elevated temperatures.[2]
-
High Reaction Temperatures: The exothermic nature of many classical quinoline syntheses can lead to localized "hot spots" in the reaction mixture, promoting side reactions like oxidation.[2]
-
Strongly Acidic Conditions: Concentrated sulfuric acid, a common catalyst, can enhance the activity of the oxidizing agent and potentially contribute to oxidative degradation pathways.
Q3: Are there alternative quinoline synthesis methods that are less likely to cause oxidation of the methyl group?
A3: Yes, several methods are known to be milder and offer better control, reducing the risk of methyl group oxidation. These include:
-
The Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5][6] It generally proceeds under less harsh conditions than the Skraup synthesis.
-
The Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9] It is a versatile method that can be catalyzed by either acids or bases under relatively mild conditions.
-
The Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.[10][11][12] While still acidic, the conditions can sometimes be moderated to prevent oxidation.
Troubleshooting Guides: Preserving the 6-Methyl Group
This section provides detailed strategies and protocols to mitigate the oxidation of the 6-methyl group during quinoline synthesis.
Issue 1: Oxidation During Skraup or Doebner-von Miller Synthesis
If you are committed to using a Skraup-type synthesis, the following modifications can help minimize oxidation.
Strategy 1.1: Use of Milder Oxidizing Agents
Instead of nitrobenzene, consider using milder or more controlled oxidizing agents. Iodine or iron(III) salts can sometimes be used to achieve the final aromatization step under less forcing conditions.[13]
Strategy 1.2: Careful Temperature Control
The Skraup reaction is notoriously exothermic.[3] Maintaining strict temperature control is crucial.
-
Protocol:
-
Combine p-toluidine, glycerol, and a moderator like ferrous sulfate in the reaction vessel.
-
Slowly add concentrated sulfuric acid dropwise with efficient stirring and external cooling (e.g., an ice bath) to maintain the temperature below a critical threshold.
-
After the initial exotherm subsides, gradually heat the reaction to the desired temperature, using an oil bath for uniform heating.
-
Strategy 1.3: Use of a Moderator
Adding a moderator such as ferrous sulfate or boric acid can help to control the violence of the reaction, leading to a more controlled temperature profile and reducing the likelihood of oxidative side reactions.[2]
Issue 2: Byproduct Formation with Other Synthesis Methods
Even with milder methods, side reactions can occur. Here’s how to troubleshoot them.
Strategy 2.1: Optimizing the Combes Synthesis
The Combes synthesis is an excellent alternative for preparing 2,4-disubstituted 6-methylquinolines.
-
Key Considerations: The choice of acid catalyst is important. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer better results.[5]
-
Experimental Protocol: Synthesis of 2,4,6-Trimethylquinoline via Combes Synthesis
-
In a round-bottom flask, combine p-toluidine (1 equivalent) and acetylacetone (1.1 equivalents).
-
With stirring, slowly add concentrated sulfuric acid or polyphosphoric acid (PPA) while maintaining the temperature with an ice bath.
-
After the addition is complete, heat the mixture to 100-110°C for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a 10% aqueous sodium hydroxide solution until basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.
-
Strategy 2.2: Fine-Tuning the Friedländer Synthesis
The Friedländer synthesis offers a regioselective route to quinolines and can be performed under either acidic or basic conditions.[7][8] This allows for optimization to avoid conditions that favor oxidation.
-
Experimental Protocol: Synthesis of a 6-Methylquinoline Derivative via Friedländer Synthesis
-
In a suitable solvent such as ethanol or toluene, dissolve the 2-amino-5-methylacetophenone (1 equivalent) and the carbonyl compound containing an α-methylene group (1.1 equivalents).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[9]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize with a saturated solution of sodium bicarbonate. If a base catalyst was used, neutralize with a dilute acid solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Visualization of Synthetic Pathways
To better understand the reaction mechanisms and potential pitfalls, the following diagrams illustrate the key synthetic routes.
Caption: Skraup synthesis pathway and potential methyl group oxidation.
Caption: Comparison of Combes and Friedländer synthesis workflows.
Comparative Summary of Synthesis Methods
| Synthesis Method | Starting Materials | Conditions | Potential for Methyl Group Oxidation | Key Advantages |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Strongly acidic, high temperature | High | One-pot synthesis of the core quinoline structure.[2] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acidic | Moderate to High | Allows for substitution on the pyridine ring.[11][14] |
| Combes | Aniline, β-Diketone | Acid-catalyzed | Low to Moderate | Good for 2,4-disubstituted quinolines.[4][5] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or base-catalyzed, milder | Low | High regioselectivity and versatility.[7][8][9] |
Advanced Strategies: Protecting Groups
In cases where the 6-methyl group is particularly sensitive or when other functional groups on the molecule are incompatible with the synthesis conditions, the use of a protecting group for the methyl group itself is not a common strategy due to the relative inertness of the C-H bonds. However, protecting other reactive functional groups on the aniline starting material can be crucial. For instance, amine and hydroxyl groups are often protected.[15][16][17]
While direct protection of a methyl group is not standard, one could theoretically consider a multi-step approach where the methyl group is first oxidized to a hydroxymethyl or halomethyl group, which is then protected, followed by the quinoline synthesis and subsequent deprotection and reduction back to a methyl group. This is a more complex and less atom-economical approach.
Conclusion
The successful synthesis of 6-methylquinoline derivatives hinges on the careful selection of the synthetic method and precise control of reaction conditions. While classical methods like the Skraup synthesis are powerful, they pose a significant risk of oxidizing the methyl group. Milder alternatives such as the Combes and Friedländer syntheses offer greater control and are often the preferred choice for preserving sensitive functional groups. By understanding the underlying mechanisms and potential side reactions, researchers can effectively troubleshoot their experiments and achieve higher yields of the desired product.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Preparation and Properties of Quinoline. [Link]
-
Hu, Y., et al. (2022). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 12(38), 24655-24677. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Scribd. Quinoline Synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
- Google Patents.
-
SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
J&K Scientific LLC. Friedländer Synthesis. [Link]
-
RSC Publishing. Recent advances in the synthesis of quinolines: a review. [Link]
-
Combes Quinoline Synthesis. [Link]
-
Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
Protecting Groups in Organic Synthesis. [Link]
-
Scribd. Quinoline Synthesis. [Link]
-
YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
My attempt at the Skraup quinoline synthesis. [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
-
Semantic Scholar. Doebner-von Miller reaction. [Link]
-
Slideshare. Doebner-Miller reaction and applications. [Link]
-
ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. scribd.com [scribd.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 15. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
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- 17. Protective Groups [organic-chemistry.org]
Navigating the Challenges of Aminoquinoline Salts: A Technical Guide to Handling Hygroscopicity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aminoquinoline salts. This guide is designed to provide you with in-depth, practical solutions to a common yet critical challenge: the hygroscopic nature of these compounds. The propensity of a substance to absorb moisture from the atmosphere can introduce significant variability and error into experimental work, affecting everything from accurate weighing to chemical stability and formulation performance.[1][2]
This document moves beyond generic advice, offering specific troubleshooting strategies and detailed protocols tailored to the unique properties of aminoquinoline salts. Our goal is to empower you with the scientific understanding and technical expertise to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles of hygroscopicity as it pertains to aminoquinoline salts, providing the foundational knowledge needed to tackle practical issues.
Q1: What makes aminoquinoline salts, in particular, susceptible to hygroscopicity?
A1: The hygroscopicity of aminoquinoline salts is fundamentally linked to their molecular structure. The presence of nitrogen atoms within the quinoline ring system and associated side chains allows for the formation of hydrogen bonds with water molecules from the surrounding air.[1] This tendency can be more pronounced in amorphous (non-crystalline) forms of the compound, which have a more disordered structure and consequently more sites available for water to interact with.[1] Furthermore, the salt form itself plays a crucial role. Salts of mineral acids, such as phosphates and sulfates, are often polar, which can increase their affinity for water.[3]
Q2: What are the immediate and long-term consequences of moisture absorption in my experiments?
A2: Ignoring the hygroscopic nature of aminoquinoline salts can lead to a cascade of experimental errors and product failures. The consequences can be categorized as follows:
-
Physical Changes: Initial moisture uptake can cause the powder to become sticky or clumpy, a phenomenon known as caking. This makes the material difficult to handle, weigh accurately, and ensure uniform flow during processing.[1] In more extreme cases, the salt may absorb enough water to dissolve completely, a process called deliquescence.[2]
-
Chemical Instability: The presence of water can act as a solvent and a reactant, accelerating chemical degradation pathways such as hydrolysis. This can lead to a loss of potency of the active pharmaceutical ingredient (API) and the formation of potentially harmful byproducts.[2]
-
Solid-State Transformations: Moisture can induce changes in the physical form of the material. For instance, it can trigger the conversion of a stable anhydrous crystalline form into a hydrate. Crystalline hydrates often exhibit different physicochemical properties, including lower aqueous solubility and bioavailability, compared to their anhydrous counterparts.[4]
Q3: How can I definitively determine if my batch of an aminoquinoline salt is hygroscopic?
A3: Visual inspection for clumping is a preliminary indicator, but for quantitative and definitive assessment, Dynamic Vapor Sorption (DVS) analysis is the gold standard.[1][5] DVS measures the change in mass of a sample as it is exposed to a controlled range of relative humidity (RH) levels at a constant temperature.[1][4][6] The resulting data, plotted as a moisture sorption-desorption isotherm, provides a detailed profile of the material's interaction with water vapor.[1][4] This analysis can reveal the critical relative humidity (CRH) — the RH at which the material begins to absorb significant amounts of moisture.[7]
Part 2: Troubleshooting Guide - Solving Common Problems
This section provides a question-and-answer-based approach to resolving specific issues you may encounter during your experiments.
Q4: My weight measurements for the same aminoquinoline salt are inconsistent. Could hygroscopicity be the cause?
A4: Absolutely. This is one of the most common manifestations of hygroscopicity. If you are weighing the compound in an open-air environment, it will continuously absorb moisture from the atmosphere, leading to a steady increase in mass on the analytical balance. This makes it nearly impossible to obtain an accurate and reproducible measurement.
Troubleshooting Steps:
-
Minimize Exposure Time: Work quickly to reduce the time the sample is exposed to the ambient environment. Have all necessary equipment and containers ready before opening the primary sample bottle.
-
Use a Controlled Environment: The most reliable solution is to handle and weigh the salt in a moisture-controlled environment. This can be a glove box with a controlled inert atmosphere or a simple desiccator cabinet.[8][9]
-
Weigh by Difference: If a controlled environment is unavailable, a "weighing by difference" technique can help. Weigh the sealed container with the salt, quickly transfer the approximate amount needed to your receiving vessel, and then re-weigh the original container. The difference in weight represents the amount of salt transferred.
Q5: I'm observing poor solubility and variable dissolution rates with my aminoquinoline salt formulation. How might moisture be involved?
A5: Moisture can induce the formation of a less soluble hydrate form from a more soluble anhydrous form.[4] This solid-state transformation can significantly impact dissolution rates and, consequently, the bioavailability of the drug. Additionally, clumping and caking of the powder due to moisture absorption can reduce the effective surface area available for dissolution, further slowing down the process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolution issues.
Q6: My aminoquinoline API is showing signs of degradation, but the temperature has been controlled. Could humidity be the culprit?
A6: Yes. For many pharmaceutical compounds, including aminoquinoline salts, moisture can be a primary driver of chemical degradation, even under controlled temperature conditions.[2] Water can facilitate hydrolytic reactions, leading to the breakdown of the active molecule. For instance, while specific pathways for all aminoquinolines are proprietary, it is known that the presence of water can impact the stability of primaquine.[10]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the material is stored in a tightly sealed container with a desiccant. The manufacturer's storage recommendations, often found on the Safety Data Sheet (SDS), should be strictly followed.[9]
-
Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
-
Controlled Humidity Study: If feasible, conduct a small-scale stability study where you expose the salt to different, controlled relative humidity levels to directly assess the impact of moisture on degradation.
Part 3: Experimental Protocols and Best Practices
This section provides detailed, step-by-step methodologies for the proper handling and analysis of hygroscopic aminoquinoline salts.
Protocol 1: Accurate Weighing of a Hygroscopic Aminoquinoline Salt
Objective: To accurately weigh a hygroscopic solid for the preparation of a standard solution or for use in an experiment.
Environment: This protocol is best performed inside a glove box or a balance enclosure with controlled, low humidity. If unavailable, work quickly and use a desiccator for temporary storage.
Methodology:
-
Pre-Equilibration: Place the sealed container of the aminoquinoline salt and all necessary weighing tools (spatula, weighing boat/paper) inside a desiccator for at least 2 hours to allow them to equilibrate to a dry environment.
-
Tare the Receiving Vessel: Place your receiving vessel (e.g., a volumetric flask) on the analytical balance and tare the weight.
-
Rapid Transfer: Remove the salt container from the desiccator. Open it and quickly transfer the desired amount of powder to the tared vessel using the pre-equilibrated spatula.
-
Seal and Record: Immediately seal the receiving vessel and the stock container. Record the weight.
-
Minimize Fluctuations: Avoid breathing on the sample or creating air currents around the balance, as this can introduce moisture and affect the reading.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the amount of water present in a sample of an aminoquinoline salt. This is crucial for correcting the weight of the material to reflect the amount of anhydrous compound.
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift).
-
Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: In a low-humidity environment (if possible), accurately weigh a suitable amount of the aminoquinoline salt. The sample size will depend on the expected water content.
-
Sample Introduction: Quickly introduce the weighed sample into the titration vessel. Ensure a complete transfer.
-
Titration: Start the titration process. The instrument will automatically add the reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage of the total weight.
Data Presentation: Impact of Salt Formation on Hygroscopicity
As a general strategy, converting a hygroscopic free base into a stable crystalline salt can significantly reduce its tendency to absorb water. The formation of a well-defined crystal lattice minimizes the sites available for water interaction.[1]
| Compound Form | Hygroscopicity Class* | Water Uptake at 80% RH (%) | Physical Appearance |
| Aminoquinoline Free Base | Very Hygroscopic | 18.5 | Becomes a sticky paste |
| Hydrochloride Salt | Slightly Hygroscopic | 1.8 | Remains a free-flowing powder |
| Mesylate Salt | Non-hygroscopic | 0.4 | Remains a free-flowing powder |
| This table presents hypothetical data based on typical observations to illustrate the principle. Classification is based on the European Pharmacopoeia.[1] |
Visualization of Key Workflows
Caption: Recommended storage and handling workflow.
Caption: Standard workflow for a DVS experiment.[1]
By implementing these best practices, troubleshooting guides, and experimental protocols, you can mitigate the risks associated with the hygroscopic properties of aminoquinoline salts, leading to more accurate, reliable, and reproducible scientific outcomes.
References
-
Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]
-
PubMed. (2020, November 10). Inhalable Hydroxychloroquine Powders for Potential Treatment of COVID-19. Retrieved from [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical relative humidity. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal decomposition kinetics and compatibility studies of primaquine under isothermal and non-isothermal conditions. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved from [Link]
-
Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Retrieved from [Link]
-
ResearchGate. (2026, January 19). (PDF) Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Retrieved from [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Retrieved from [Link]
-
Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Chloroquine Phosphate. Retrieved from [Link]
-
PubMed. (n.d.). Effects of an NADPH-generating system on primaquine degradation by hamster liver fractions. Retrieved from [Link]
-
PubMed. (2017, August 9). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles. Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved from [Link]
-
PMC. (2019, March 15). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Retrieved from [Link]
-
PMC. (n.d.). Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity. Retrieved from [Link]
-
ResearchGate. (2019, March 20). (PDF) High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Retrieved from [Link]
-
PubMed. (2016, September 13). Pathway-specific inhibition of primaquine metabolism by chloroquine/quinine. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Crystallographic Analysis of Substituted Quinolinones: A Case Study Approach for 2-amino-6-methylquinolin-4(1H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This guide addresses the topic of crystal structure data for 2-amino-6-methylquinolin-4(1H)-one. Initial comprehensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicate that the specific crystal structure for this compound has not been publicly deposited or published. Consequently, this guide adopts a methodological and comparative approach. It is designed to provide researchers with the necessary framework for determining and analyzing the crystal structure of novel quinolinone derivatives, using 2-amino-6-methylquinolin-4(1H)-one as a primary example. We will detail the experimental workflow for crystal structure determination and provide a comparative analysis of closely related substituted quinolinones whose crystal structures have been reported. This will serve as a valuable resource for anticipating the solid-state properties and intermolecular interactions of the target compound and its analogues.
Introduction: The Significance of Crystal Structure in Drug Design
The three-dimensional arrangement of atoms in a solid-state material, its crystal structure, is a fundamental property that dictates many of its physicochemical characteristics. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount. It influences critical parameters such as solubility, dissolution rate, stability, and bioavailability. Furthermore, a detailed knowledge of the crystal packing and intermolecular interactions can provide invaluable insights for rational drug design, polymorphism screening, and intellectual property protection.
Quinolinone scaffolds are prevalent in a wide range of biologically active compounds. The substituent pattern on the quinolinone ring system can significantly modulate the molecule's pharmacological activity and its solid-state architecture. The target molecule of this guide, 2-amino-6-methylquinolin-4(1H)-one, possesses functional groups—an amino group and a methyl group—that are likely to participate in specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, thereby influencing its crystal packing. While the crystal structure for this specific molecule is not currently available, this guide will equip researchers with the principles and techniques to determine and analyze it, drawing comparisons with known structures.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a novel compound is a well-established, multi-step process. The causality behind each step is crucial for obtaining high-quality, publishable crystallographic data.
Synthesis and Purification
The first and most critical step is the synthesis of the target compound in high purity. Impurities can inhibit crystallization or lead to disordered crystal structures. The synthesis of substituted quinolinones can be achieved through various established methods, such as the Conrad-Limpach synthesis or Camps cyclization[1].
Exemplary Protocol for the Synthesis of a Substituted Quinolinone: A generalized synthetic route often involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal cyclization. For 2-amino-6-methylquinolin-4(1H)-one, a potential route could involve the reaction of 4-methylaniline with a suitable cyanoacetamide derivative.
-
Step 1: Reactant Mixing: Dissolve equimolar amounts of the substituted aniline and the β-ketoester in a high-boiling point solvent such as diphenyl ether.
-
Step 2: Cyclization: Heat the reaction mixture to a high temperature (typically 250-280 °C) to facilitate the intramolecular cyclization and dehydration.
-
Step 3: Isolation and Purification: After cooling, the product often precipitates. Isolate the solid by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol, DMF) to achieve high purity (>99%).
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging part of the process. The choice of solvent and crystallization technique is critical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to gradual supersaturation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.
Workflow for SC-XRD Data Collection and Structure Refinement:
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
-
Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded at various crystal orientations.
-
Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l). The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The final data is typically presented in a Crystallographic Information File (CIF).
Comparative Analysis of Substituted Quinolinone Crystal Structures
In the absence of the crystal structure for 2-amino-6-methylquinolin-4(1H)-one, we can gain valuable insights by examining the crystal structures of analogous compounds. This comparative approach allows us to understand how different substituents influence the crystal packing and intermolecular interactions.
| Compound | Key Substituents | Space Group | Key Intermolecular Interactions | Reference |
| (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one | Chloro, Fluoro, Cyclopropyl, Hydroxybenzylideneamino | P-1 (triclinic) | Hydrogen bonding, π-π stacking | [2] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Fluoro, Dimethyl, tert-butylbenzoate | Not specified | van der Waals forces | [3] |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Hydroxy, Methyl | Not specified | Strong intramolecular hydrogen bonds |
Table 1. Comparison of crystallographic and interaction data for selected quinolinone derivatives.
Analysis of a Hypothetical Crystal Structure for 2-amino-6-methylquinolin-4(1H)-one
Based on the functional groups present in 2-amino-6-methylquinolin-4(1H)-one, we can predict the likely intermolecular interactions that would govern its crystal structure.
Figure 2. Predicted intermolecular interactions for 2-amino-6-methylquinolin-4(1H)-one.
The amino group is a potent hydrogen bond donor, while the carbonyl group is an effective hydrogen bond acceptor. This suggests that the primary interaction driving the crystal packing would be N-H···O hydrogen bonds, likely forming chains or dimeric motifs. The aromatic quinolinone core would also be expected to participate in π-π stacking interactions with neighboring molecules. The methyl group at the 6-position would primarily engage in weaker van der Waals interactions.
Conclusion
While the definitive crystal structure of 2-amino-6-methylquinolin-4(1H)-one remains to be determined, this guide provides a comprehensive framework for its elucidation and analysis. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality crystallographic data. The comparative analysis of related substituted quinolinones offers valuable predictive insights into the likely intermolecular interactions and crystal packing motifs for the target compound. A thorough understanding of these solid-state properties is essential for the advancement of drug development programs involving this and other novel quinolinone derivatives.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link][1]
-
The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. ResearchGate.[Link][2]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.[Link][3]
-
One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E - HELDA - Helsinki.fi. University of Helsinki.[Link]
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A Senior Application Scientist's Guide to Differentiating 2-amino-4-hydroxy-6-methylquinoline from its 4-amino Isomers
For researchers and professionals in drug development, the unambiguous identification of structural isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. Quinoline derivatives, in particular, are a cornerstone of many pharmaceuticals, and subtle changes in their substituent patterns can lead to vastly different pharmacological activities. This guide provides an in-depth technical comparison of the analytical techniques used to differentiate 2-amino-4-hydroxy-6-methylquinoline from its 4-amino isomers, supported by experimental data from closely related analogues and established spectroscopic principles.
The Challenge of Isomeric Differentiation
This compound and its corresponding 4-amino isomer, 4-amino-2-hydroxy-6-methylquinoline, possess the same molecular formula and mass. Their structural difference lies in the position of the amino and hydroxyl groups on the quinoline ring. This seemingly minor variation significantly alters the electronic environment of the molecule, providing the basis for their differentiation through modern analytical techniques. This guide will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy can be leveraged to confidently distinguish between these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each atom.[1] For differentiating our quinoline isomers, both ¹H and ¹³C NMR will offer distinct and complementary insights.
The Causality Behind NMR Differentiation
The key to differentiating these isomers via NMR lies in the differing electronic effects of the amino (-NH₂) and hydroxyl (-OH) groups on the quinoline ring. The nitrogen and oxygen atoms have different electronegativities, and their positions relative to the aromatic protons and carbons will cause noticeable variations in chemical shifts. Furthermore, the tautomeric equilibrium between the hydroxyquinoline (enol) and quinolinone (keto) forms will be influenced by the substituent positions, further impacting the NMR spectra.[2]
Predicted ¹H NMR Spectral Data Comparison
Based on data from analogous structures, we can predict the key differentiating features in the ¹H NMR spectra of our target compounds. The following table outlines the expected chemical shifts for the aromatic protons.
| Proton Position | Expected Chemical Shift (δ, ppm) for this compound Analogue | Expected Chemical Shift (δ, ppm) for 4-amino-2-hydroxy-6-methylquinoline Analogue | Rationale for Differentiation |
| H-3 | ~6.0 - 6.5 | ~6.0 - 6.5 | The chemical shift of this proton will be influenced by the adjacent amino or hydroxyl group. The precise shift will be a key differentiator. |
| H-5 | ~7.0 - 7.5 | ~7.0 - 7.5 | The proximity to the varied substituent at position 4 will influence this proton's environment. |
| H-7 | ~7.0 - 7.2 | ~7.0 - 7.2 | The methyl group at position 6 will have a more direct influence on the H-7 proton. |
| H-8 | ~7.8 - 8.0 | ~7.5 - 7.8 | The position of the amino group will have a notable effect on the downfield shift of the H-8 proton. |
| -CH₃ | ~2.3 - 2.5 | ~2.3 - 2.5 | The methyl group protons should appear as a singlet in a similar region for both isomers. |
| -NH₂ | Broad singlet, variable | Broad singlet, variable | The chemical shift of the amino protons is highly dependent on solvent and concentration. |
| -OH | Broad singlet, variable | Broad singlet, variable | The hydroxyl proton signal is also broad and its position is variable. |
Note: The predicted data is based on published values for 2-amino-4-hydroxy-7-methylquinoline-3-carbonitrile and 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[3][4]
Predicted ¹³C NMR Spectral Data Comparison
¹³C NMR provides a direct view of the carbon skeleton, and the chemical shifts are highly sensitive to the electronic environment. The positions of the amino and hydroxyl groups will cause significant and predictable shifts in the carbon resonances of the quinoline ring.
| Carbon Position | Expected Chemical Shift (δ, ppm) for this compound Analogue | Expected Chemical Shift (δ, ppm) for 4-amino-2-hydroxy-6-methylquinoline Analogue | Rationale for Differentiation |
| C-2 | ~155 - 160 | ~158 - 162 | The carbon bearing the amino or hydroxyl group will be significantly deshielded. The difference in electronegativity between N and O will result in a distinguishable chemical shift. |
| C-3 | ~95 - 100 | ~98 - 103 | This carbon is adjacent to the varied substituent at C-2 and C-4, leading to a distinct chemical shift. |
| C-4 | ~170 - 175 | ~150 - 155 | The carbon bearing the hydroxyl or amino group will show a large downfield shift. This will be a primary point of differentiation. |
| C-4a | ~115 - 120 | ~118 - 123 | The chemical shift of this bridgehead carbon will be influenced by the substituent at C-4. |
| C-8a | ~138 - 142 | ~140 - 145 | This bridgehead carbon's environment is also affected by the overall electronic distribution of the heterocyclic ring. |
Note: The predicted data is based on published values for 2-amino-4-hydroxy-7-methylquinoline-3-carbonitrile and 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[3][4]
Experimental Protocol for NMR Analysis
Caption: Workflow for NMR-based isomer differentiation.
-
Sample Preparation: Accurately weigh 10-20 mg of the quinoline isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
Analysis: Compare the chemical shifts and coupling patterns of the aromatic protons and carbons to differentiate between the isomers. For complex spectra, 2D NMR experiments like COSY, HSQC, and HMBC can be invaluable for unambiguous assignment.[5]
Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions and their fragments. While both isomers have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) will differ due to the distinct locations of the amino and hydroxyl groups, which influence bond stabilities and rearrangement pathways.
The Causality Behind MS Differentiation
The fragmentation of the molecular ion is directed by the most stable carbocations and neutral losses that can be formed. The positions of the -NH₂ and -OH groups will dictate the initial bond cleavages and subsequent rearrangement reactions. For instance, the loss of a neutral molecule like CO or HCN may be more favorable from one isomer over the other, leading to unique fragment ions in the mass spectrum.
Predicted Fragmentation Patterns
| Isomer | Predicted Key Fragmentations | Rationale |
| This compound | - Loss of CO from the quinolinone tautomer- Loss of HCN from the pyridine ring- Fragmentation of the methyl group | The 2-amino and 4-hydroxy substitution pattern may favor specific retro-Diels-Alder or rearrangement pathways. |
| 4-amino-2-hydroxy-6-methylquinoline | - Loss of CO from the quinolinone tautomer- Loss of HCN from the pyridine ring- Distinctive fragmentation pattern due to the 4-amino group | The position of the amino group at C-4 is expected to influence the fragmentation of the carbocyclic ring differently. |
Note: High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the fragment ions, providing further confidence in the structural assignment.
Experimental Protocol for MS Analysis
Caption: Workflow for MS-based isomer differentiation.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer capable of tandem MS (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.
-
Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Full Scan MS: Acquire a full scan mass spectrum to confirm the molecular weight of the isomers.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Analysis: Compare the MS/MS spectra of the two isomers, looking for the presence of unique fragment ions or significant differences in the relative abundances of common fragments.
UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The position of the substituents on the quinoline ring will influence the energy of these electronic transitions, resulting in different absorption maxima (λmax).[6]
The Causality Behind UV-Vis Differentiation
The amino and hydroxyl groups are both auxochromes, meaning they can modify the absorption characteristics of the chromophore (the quinoline ring system). Their positions relative to each other and to the aromatic system will affect the extent of conjugation and the energy levels of the molecular orbitals. This will lead to shifts in the λmax values for the two isomers. The UV-Vis spectrum of quinoline derivatives is also sensitive to the pH of the solution, as protonation or deprotonation of the amino and hydroxyl groups will alter the electronic structure.[7]
Predicted UV-Vis Spectral Data
| Isomer | Predicted λmax (nm) | Rationale |
| This compound | Multiple absorption bands in the 200-400 nm range. | The specific positions of the amino and hydroxyl groups will determine the exact λmax values. |
| 4-amino-2-hydroxy-6-methylquinoline | Different λmax values compared to the 2-amino isomer. | The altered conjugation and electronic distribution will result in a shift in the absorption maxima. |
Experimental Protocol for UV-Vis Analysis
Caption: Workflow for UV-Vis-based isomer differentiation.
-
Sample Preparation: Prepare a stock solution of each isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Dilute the stock solutions to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Spectrum Acquisition: Measure the absorbance of each isomer solution over a wavelength range of approximately 200-400 nm.
-
Analysis: Compare the λmax values and the overall shape of the absorption spectra to distinguish between the isomers.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
Differentiating between this compound and its 4-amino isomer requires a systematic and multi-faceted analytical approach. While UV-Vis spectroscopy can provide initial indications of a difference, it is the detailed structural information from NMR spectroscopy and the unique fragmentation patterns from mass spectrometry that offer the most definitive and reliable means of identification. By understanding the underlying principles of how the isomeric structures influence the spectroscopic outcomes, researchers can confidently and accurately characterize these important quinoline derivatives.
References
- Sertbakan, T. R. (2022). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of Molecular Structure, 1263, 133139.
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DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 6(3), 535-549.
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Utah Chemistry. (n.d.). Assignments of 1H and 13C NMR Resonances of Melatonin. Retrieved from [Link]
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food chemistry, 177, 259-266.
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]
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PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved from [Link]
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ChemSearch Journal. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. Retrieved from [Link]
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Waters. (n.d.). MetaboQuan-R for Amino Acids in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. Retrieved from [Link]
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Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Retrieved from [Link]
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NIST. (n.d.). Quinoline, 6-methyl-. Retrieved from [Link]
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PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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PMC. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. Retrieved from [Link]
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mzCloud. (n.d.). 6 Methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxyquinaldine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
